Daigremontianin
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Overview
Description
Daigremontianin is a bufadienolide, a type of steroid and cardiac glycoside aglycone. Bufadienolides are known for their potent biological activities, particularly their cardiotonic properties. . This compound has garnered interest due to its unique chemical structure and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of daigremontianin is complex and typically involves multiple steps. The primary source of this compound is the extraction from Kalanchoe daigremontiana. The extraction process often involves the use of organic solvents such as ethanol or methanol to isolate the compound from the plant material .
Industrial Production Methods: advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions: Daigremontianin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the double bonds within the bufadienolide structure.
Substitution: Substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Daigremontianin has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of bufadienolides.
Biology: Investigated for its role in plant defense mechanisms and its effects on various biological systems.
Medicine: Explored for its potential cardiotonic properties and its ability to inhibit certain cancer cell lines.
Mechanism of Action
Daigremontianin exerts its effects primarily through its interaction with cellular ion channels. It inhibits the sodium-potassium ATPase pump, leading to an increase in intracellular calcium levels. This action enhances cardiac muscle contraction, making it a potent cardiotonic agent. Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function .
Comparison with Similar Compounds
Bufalin: Another bufadienolide with similar cardiotonic properties.
Proscillaridin: A bufadienolide known for its use in treating heart failure.
Scillaren A: A bufadienolide isolated from the plant Scilla maritima
Uniqueness: Daigremontianin is unique due to its specific structural features and its source from Kalanchoe daigremontiana. Its distinct chemical structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
98205-50-6 |
---|---|
Molecular Formula |
C26H30O9 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(1S,4R,5S,8R,9R,11S,12S,13R,14R,16R,18S)-5,11-dihydroxy-9,16-dimethyl-10-oxo-8-(6-oxopyran-3-yl)-15,17,20-trioxahexacyclo[14.3.1.114,18.01,13.04,12.05,9]henicosane-13-carbaldehyde |
InChI |
InChI=1S/C26H30O9/c1-22-15(13-3-4-18(28)32-11-13)6-8-26(22,31)16-5-7-24-10-14-9-17(34-23(2,33-14)35-24)25(24,12-27)19(16)20(29)21(22)30/h3-4,11-12,14-17,19-20,29,31H,5-10H2,1-2H3/t14-,15+,16+,17+,19+,20-,22-,23+,24-,25+,26-/m0/s1 |
InChI Key |
PHOLEJIIASOWOL-XOGNUPMYSA-N |
Isomeric SMILES |
C[C@@]12[C@H](CC[C@@]1([C@@H]3CC[C@]45C[C@@H]6C[C@H]([C@@]4([C@H]3[C@@H](C2=O)O)C=O)O[C@@](O6)(O5)C)O)C7=COC(=O)C=C7 |
SMILES |
CC12C(CCC1(C3CCC45CC6CC(C4(C3C(C2=O)O)C=O)OC(O6)(O5)C)O)C7=COC(=O)C=C7 |
Canonical SMILES |
CC12C(CCC1(C3CCC45CC6CC(C4(C3C(C2=O)O)C=O)OC(O6)(O5)C)O)C7=COC(=O)C=C7 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Daigremontianin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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